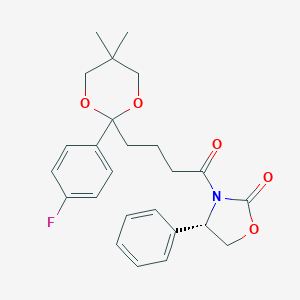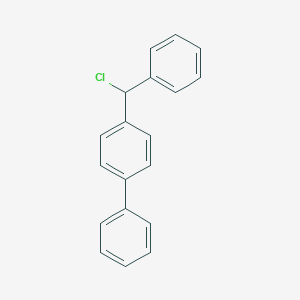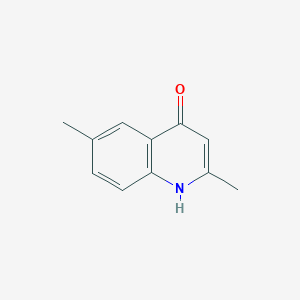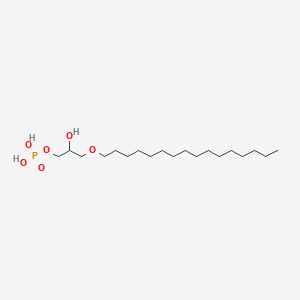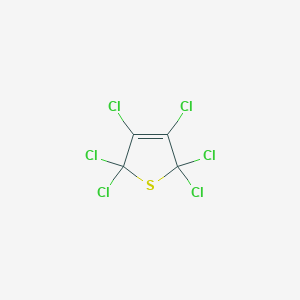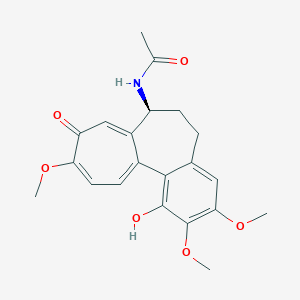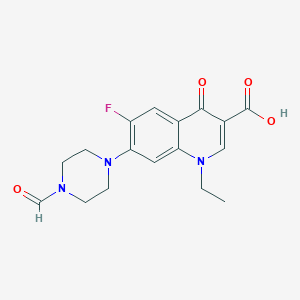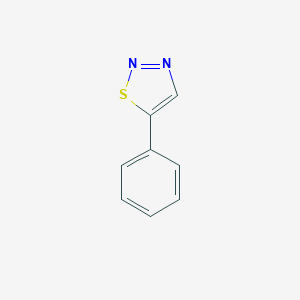![molecular formula C18H12CaN2O6S<br>C18H14N2O6S B108013 3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid CAS No. 16014-23-6](/img/structure/B108013.png)
3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid, commonly known as Sudan IV, is a synthetic azo dye that is widely used in scientific research. This dye is a member of the Sudan dye family, which includes Sudan I, II, III, and IV. Sudan IV is a red-orange powder that is soluble in water and ethanol. It is commonly used as a stain for lipids in histology, and as a colorimetric reagent for the determination of fatty acids and triglycerides in biological samples.
Mécanisme D'action
Sudan IV stains lipids by binding to the hydrophobic regions of lipids. The dye is taken up by the lipid droplets and accumulates in the cytoplasm. The binding of Sudan IV to lipids results in a red-orange color that can be visualized under a microscope.
Effets Biochimiques Et Physiologiques
Sudan IV has no known biochemical or physiological effects on living organisms. It is a synthetic dye that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
Sudan IV has several advantages as a stain for lipids in histology. It is easy to use, produces a clear and distinct staining pattern, and is relatively inexpensive. However, there are limitations to the use of Sudan IV. It is not specific for lipids and can also stain other cellular components. It is also toxic to living organisms and must be handled with care.
Orientations Futures
For the use of Sudan IV include the development of new synthetic dyes that are more specific for lipids and have fewer toxic effects on living organisms.
Méthodes De Synthèse
Sudan IV is synthesized by the diazotization of 4-methyl-2-sulphoaniline, followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction produces a red-orange powder that is purified by recrystallization.
Applications De Recherche Scientifique
Sudan IV is commonly used in scientific research as a stain for lipids in histology. It is also used as a colorimetric reagent for the determination of fatty acids and triglycerides in biological samples. Sudan IV is used to detect the presence of lipids in cells, tissues, and organs. It is also used to study the distribution and metabolism of lipids in various biological systems.
Propriétés
Numéro CAS |
16014-23-6 |
|---|---|
Nom du produit |
3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid |
Formule moléculaire |
C18H12CaN2O6S C18H14N2O6S |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-hydroxy-4-[(4-methyl-2-sulfophenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14N2O6S/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23/h2-9,21H,1H3,(H,22,23)(H,24,25,26) |
Clé InChI |
RENVROUZTKMVRM-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)O)S(=O)(=O)O |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O |
Autres numéros CAS |
16014-23-6 |
Description physique |
Red powde |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



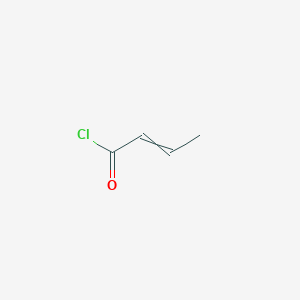
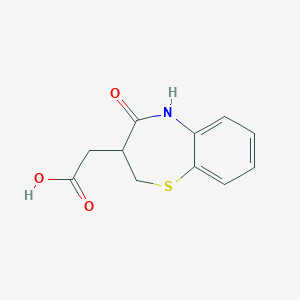
![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)
![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)
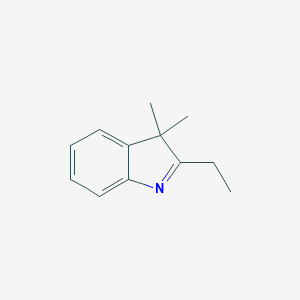
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)
